molecular formula C15H18BrN3O3S B297643 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

カタログ番号 B297643
分子量: 400.3 g/mol
InChIキー: KCLZZXFRZOYKIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. This compound is a small molecule that selectively binds to the bromodomain and extraterminal (BET) family of proteins, particularly BRD4, which are involved in the regulation of gene expression.

作用機序

4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor selectively binds to the bromodomain of 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, which is involved in the regulation of gene expression. This binding prevents the interaction of 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide with acetylated histones, leading to the inhibition of transcription of oncogenes and other genes involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce the expression of various oncogenes. In addition, 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

実験室実験の利点と制限

One of the major advantages of 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor is its selectivity for 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, which reduces the risk of off-target effects. However, like other small molecule inhibitors, 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor has limitations in terms of bioavailability, toxicity, and pharmacokinetics, which need to be carefully evaluated in preclinical and clinical studies.

将来の方向性

There are several future directions for the study of 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor. One of the areas of research is the development of more potent and selective inhibitors of 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, which can overcome the limitations of the current compound. Another area of research is the identification of biomarkers that can predict the response to 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor and guide patient selection for clinical trials. Finally, the combination of 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor with other targeted therapies, such as immune checkpoint inhibitors, is an area of active investigation.

合成法

The synthesis of 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor involves several steps, including the reaction of 5-bromo-2,3-dimethoxybenzaldehyde with ethyl acetoacetate to form 5-bromo-2,3-dimethoxychalcone. This compound is then reacted with thiosemicarbazide to form 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. The final product is obtained after purification and characterization using various analytical techniques.

科学的研究の応用

4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, 4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

特性

製品名

4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

分子式

C15H18BrN3O3S

分子量

400.3 g/mol

IUPAC名

4-(5-bromo-2,3-dimethoxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C15H18BrN3O3S/c1-7-11(14(20)17-2)12(19-15(23)18-7)9-5-8(16)6-10(21-3)13(9)22-4/h5-6,12H,1-4H3,(H,17,20)(H2,18,19,23)

InChIキー

KCLZZXFRZOYKIG-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC(=C2OC)OC)Br)C(=O)NC

正規SMILES

CC1=C(C(NC(=S)N1)C2=C(C(=CC(=C2)Br)OC)OC)C(=O)NC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。